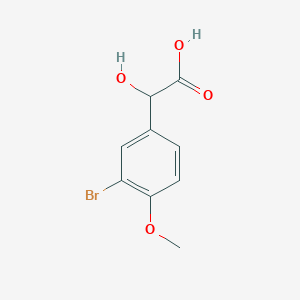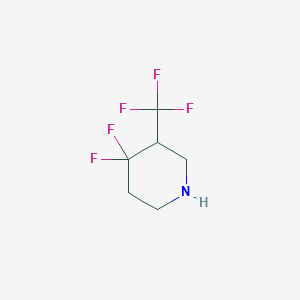
4,4-Difluoro-3-(trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-3-(trifluoromethyl)piperidine is a fluorinated organic compound with the molecular formula C6H8F5N. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a piperidine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of piperidine derivatives with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require catalysts to facilitate the fluorination process.
Industrial Production Methods
Industrial production of 4,4-Difluoro-3-(trifluoromethyl)piperidine may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluoro-3-(trifluoromethyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms may be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluorinated piperidine derivatives, while substitution reactions can produce a variety of substituted piperidines .
Applications De Recherche Scientifique
4,4-Difluoro-3-(trifluoromethyl)piperidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activities. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)piperidine: Similar in structure but lacks the difluoro groups.
3,3-Difluoropyrrolidine: Contains difluoro groups but has a different ring structure.
4,4-Difluoropiperidine: Similar in having difluoro groups but lacks the trifluoromethyl group
Uniqueness
4,4-Difluoro-3-(trifluoromethyl)piperidine is unique due to the combination of both difluoro and trifluoromethyl groups on the piperidine ring. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H8F5N |
|---|---|
Poids moléculaire |
189.13 g/mol |
Nom IUPAC |
4,4-difluoro-3-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H8F5N/c7-5(8)1-2-12-3-4(5)6(9,10)11/h4,12H,1-3H2 |
Clé InChI |
QQXOBLSUWRLFMO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(C1(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine](/img/structure/B15319539.png)
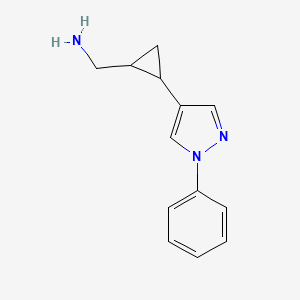
![tert-butylN-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate](/img/structure/B15319563.png)
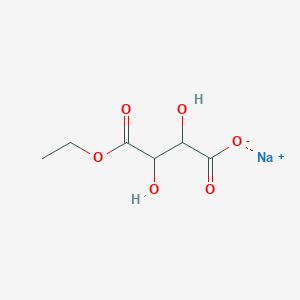
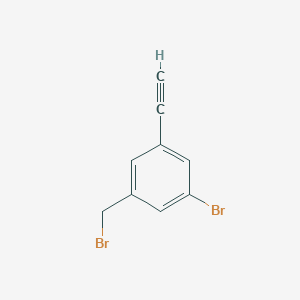
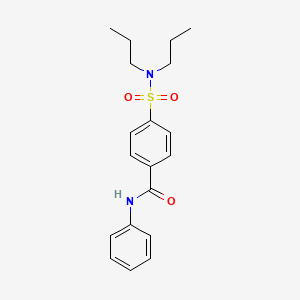
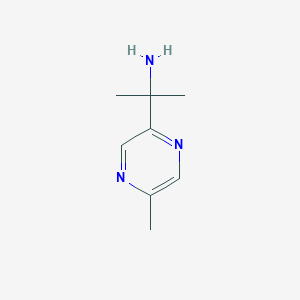
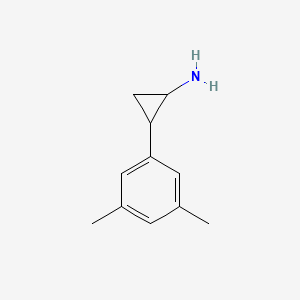
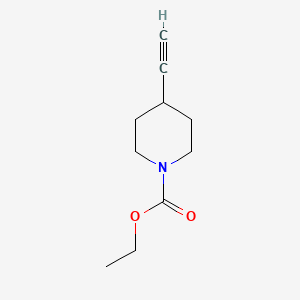
![1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B15319623.png)



